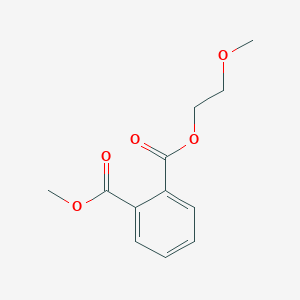
2-Methoxyethyl methyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl methyl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C12H14O5. It is primarily used as a plasticizer for cellulose acetate, providing durability and toughness to the film. This compound is also utilized in various applications such as enameled wire, high-strength varnish, adhesives, and laminate adhesives .
Preparation Methods
The synthesis of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate typically involves the esterification of ethylene glycol monomethyl ether with phthalic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction can also be carried out non-catalytically at high temperatures . Industrial production methods follow similar procedures, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
2-Methoxyethyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Methoxyethyl methyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modify the physical properties of materials by acting as a plasticizer, thereby influencing the flexibility and durability of the final product. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
2-Methoxyethyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate: This compound is also used as a plasticizer but has different physical and chemical properties, such as a higher molecular weight and different solubility characteristics.
Bis(2-methoxyethyl) phthalate: Similar in structure, this compound is used in similar applications but may have different reactivity and performance characteristics.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for particular applications where other plasticizers may not perform as effectively.
Properties
CAS No. |
36339-61-4 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-O-(2-methoxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-15-7-8-17-12(14)10-6-4-3-5-9(10)11(13)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
DRYXMSSOAFCHRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















